![molecular formula C18H17N5 B5701950 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)
1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Overview
Description
1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . The reaction conditions often involve refluxing in ethanol for several hours and then allowing the mixture to reach room temperature . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and specific catalysts or oxidizing/reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry: It serves as a scaffold for the development of new compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which is involved in various pathophysiological conditions, including cancer . The compound’s cytotoxic activity is believed to be mediated through the upregulation of pro-apoptotic proteins like BAX and caspases, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family, such as:
Imiquimod: Known for its efficacy in topical therapy for skin cancers.
EAPB0203: A structurally similar compound with higher in vitro potency than imiquimod.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
Chemical Structure and Properties
The structural formula of 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be represented as follows:
This compound features a triazole ring fused to a quinoxaline moiety, contributing to its potential biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various quinoxaline derivatives. For instance, compounds with similar structures have shown promising results against a range of bacterial strains. A study reported that derivatives of quinoxaline exhibited moderate to excellent antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound Name | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Quinoxaline A | E. coli | 0.21 |
Quinoxaline B | P. aeruginosa | 0.35 |
This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that certain quinoxaline derivatives exhibit cytotoxic effects on cancer cell lines. For example, derivatives tested against HaCat and Balb/c 3T3 cells showed varying degrees of cytotoxicity .
Table 2: Cytotoxic Effects on Cell Lines
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Quinoxaline A | HaCat | 15 |
Quinoxaline B | Balb/c 3T3 | 20 |
This compound | TBD | TBD |
The mechanism by which triazoloquinoxalines exert their biological effects often involves interactions with specific molecular targets. Molecular docking studies suggest that these compounds can form hydrogen bonds and hydrophobic interactions with vital residues in target proteins . This is crucial for their antimicrobial and anticancer activities.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus . The results indicated that certain derivatives had a significant inhibitory effect on bacterial growth comparable to standard antibiotics .
Case Study 2: Cancer Cell Inhibition
In another investigation focusing on cancer treatment, researchers synthesized several triazoloquinoxalines and assessed their effects on human cancer cell lines. The findings revealed that some derivatives induced apoptosis in cancer cells through the activation of caspase pathways .
Properties
IUPAC Name |
1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-13-21-22-18-17(19-12-11-14-7-3-2-4-8-14)20-15-9-5-6-10-16(15)23(13)18/h2-10H,11-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPADOBYWHDHGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323143 | |
Record name | 1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646929 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433688-35-8 | |
Record name | 1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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